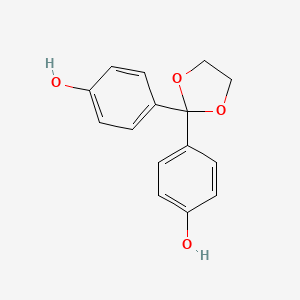
4,4'-(1,3-Dioxolane-2,2-diyl)diphenol
Cat. No. B8695727
Key on ui cas rn:
91998-26-4
M. Wt: 258.27 g/mol
InChI Key: BLPKXLBFSPBPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08986903B2
Procedure details


In a flask equipped with a stirring blade and a thermometer, montmorillonite clay K10 (150 g) and 99 g of dihydroxybenzophenone were charged and the atmosphere in the flask was replaced by nitrogen. 242 mL of ethylene glycol and 99 mL of methyl orthoformate were added and the reaction was carried out at 110° C. while distilling of by-products produced. After 18 hours, 66 g of methyl orthoformate was added and the reaction was carried out for additional 30 hours, namely, 48 hours in total. The reaction solution was diluted with 300 mL of ethyl acetate added, filtered and then extracted with an aqueous 2% sodium hydrogen carbonate solution four times. The extract solution was concentrated and then recrystallized from dichloroethane to obtain the objective 2,2-bis(4-hydroxyphenyl)-1,3-dioxolane. From gas chromatography, the purity was found to be 99.5%.
[Compound]
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
methyl orthoformate
Quantity
99 mL
Type
reactant
Reaction Step Two

Name
methyl orthoformate
Quantity
66 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
O[C:2]1[C:3](O)=[C:4]([CH:13]=[CH:14][CH:15]=1)[C:5]([C:7]1[CH:12]=[CH:11]C=[CH:9][CH:8]=1)=O.[CH2:17]([OH:20])[CH2:18][OH:19].[CH:21]([O-:25])([O-])OC.C(OCC)(=[O:28])C>>[OH:28][C:15]1[CH:2]=[CH:3][C:4]([C:5]2([C:7]3[CH:8]=[CH:9][C:21]([OH:25])=[CH:11][CH:12]=3)[O:20][CH2:17][CH2:18][O:19]2)=[CH:13][CH:14]=1
|
Inputs


Step One
[Compound]
|
Name
|
montmorillonite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
99 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1)O
|
Step Two
|
Name
|
|
|
Quantity
|
242 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
methyl orthoformate
|
|
Quantity
|
99 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)([O-])[O-]
|
Step Three
|
Name
|
methyl orthoformate
|
|
Quantity
|
66 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)([O-])[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a flask equipped with a stirring blade
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was carried out at 110° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
while distilling of by-products
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction was carried out for additional 30 hours
|
|
Duration
|
30 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
48 hours
|
|
Duration
|
48 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with an aqueous 2% sodium hydrogen carbonate solution four times
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The extract solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from dichloroethane
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C1(OCCO1)C1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
